molecular formula C18H16N2O3S2 B15103197 (5Z)-5-(2,4-dimethoxybenzylidene)-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(2,4-dimethoxybenzylidene)-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15103197
M. Wt: 372.5 g/mol
InChI Key: KZWJEIHVJIDORJ-YBEGLDIGSA-N
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Description

(5Z)-5-(2,4-dimethoxybenzylidene)-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(2,4-dimethoxybenzylidene)-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2,4-dimethoxybenzaldehyde with 3-phenylamino-2-thioxo-1,3-thiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(2,4-dimethoxybenzylidene)-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction can lead to the formation of thiazolidines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its anticancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of (5Z)-5-(2,4-dimethoxybenzylidene)-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. it is believed to exert its effects through interactions with various molecular targets, including enzymes and receptors. The compound may inhibit specific enzymes involved in disease pathways or modulate receptor activity to produce therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one: Lacks the phenylamino group.

    (5Z)-5-(2,4-dimethoxybenzylidene)-3-(methylamino)-2-thioxo-1,3-thiazolidin-4-one: Contains a methylamino group instead of a phenylamino group.

    (5Z)-5-(2,4-dimethoxybenzylidene)-3-(ethylamino)-2-thioxo-1,3-thiazolidin-4-one: Contains an ethylamino group instead of a phenylamino group.

Uniqueness

The presence of the phenylamino group in (5Z)-5-(2,4-dimethoxybenzylidene)-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one may contribute to its unique biological activities and chemical reactivity compared to similar compounds. This structural feature could enhance its interactions with specific molecular targets, making it a promising candidate for further research and development.

Properties

Molecular Formula

C18H16N2O3S2

Molecular Weight

372.5 g/mol

IUPAC Name

(5Z)-3-anilino-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H16N2O3S2/c1-22-14-9-8-12(15(11-14)23-2)10-16-17(21)20(18(24)25-16)19-13-6-4-3-5-7-13/h3-11,19H,1-2H3/b16-10-

InChI Key

KZWJEIHVJIDORJ-YBEGLDIGSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC3=CC=CC=C3)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)NC3=CC=CC=C3)OC

Origin of Product

United States

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